molecular formula C12H13F3O2 B12074108 3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde

3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde

Katalognummer: B12074108
Molekulargewicht: 246.22 g/mol
InChI-Schlüssel: LLXQJXYYVQCVSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a methyl group and a trifluorobutoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde typically involves the reaction of 3-methyl-4-hydroxybenzaldehyde with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluorobutoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-Methyl-4-(4,4,4-trifluorobutoxy)benzoic acid.

    Reduction: 3-Methyl-4-(4,4,4-trifluorobutoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluorobutoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the methyl and butoxy groups.

    3,5-Bis(trifluoromethyl)benzaldehyde: Contains two trifluoromethyl groups instead of a trifluorobutoxy group.

    4-Fluorobenzaldehyde: Contains a fluorine atom instead of a trifluorobutoxy group.

Uniqueness

3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde is unique due to the presence of both a methyl group and a trifluorobutoxy group on the benzaldehyde ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C12H13F3O2

Molekulargewicht

246.22 g/mol

IUPAC-Name

3-methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde

InChI

InChI=1S/C12H13F3O2/c1-9-7-10(8-16)3-4-11(9)17-6-2-5-12(13,14)15/h3-4,7-8H,2,5-6H2,1H3

InChI-Schlüssel

LLXQJXYYVQCVSK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C=O)OCCCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.